Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate
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Description
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate, also known as TBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBCB belongs to the class of carbamates and is synthesized through a multistep process.
Scientific Research Applications
Intermediate for Synthesis of Carbocyclic Analogues
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate is an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, crucial for β-2-deoxyribosylamine (Ober et al., 2004).
In Vivo Evaluation of Analogues
Some analogues of tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties in vivo (Chalina et al., 1998).
Role in Organic Synthesis
This compound plays a significant role in the preparation of various organic compounds. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is used in asymmetric Mannich reactions, highlighting its versatility in synthetic organic chemistry (Yang et al., 2009).
In Deprotection and Acylation Studies
The compound is utilized in the synthesis of derivatives with independently removable amino-protecting groups, which is important in the study of selective deprotection and acylation reactions (Pak et al., 1998).
As a Building Block in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including variants of the compound, act as N-(Boc)-protected nitrones. They are useful in reactions with organometallics to produce N-(Boc)hydroxylamines, indicating their importance as building blocks in organic synthesis (Guinchard et al., 2005).
properties
IUPAC Name |
tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-8(7-9)13-10(14)17-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWBABOBXRJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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